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Compound of Interest

2-Methoxy-3,4-dimethylbenzoic
Compound Name:

acid
CAS No.: 1245533-07-6
Cat. No.: B3320499

Get Quote

Executive Summary

2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is a trisubstituted aromatic
carboxylic acid utilized primarily as a regiospecific building block in the synthesis of
neuroprotective agents and positive allosteric modulators (PAMs) for the muscarinic M1
receptor.[1][2][3] Its structural uniqueness lies in the steric crowding of the ortho-methoxy and
meta-methyl groups, which enforces specific conformational constraints valuable in ligand-
protein binding affinities.

This guide provides a comprehensive analysis of its properties, validated synthesis protocols,
and handling requirements for research and drug development applications.

Chemical Structure & Physiochemical Properties[4]
Molecular Identity

The molecule consists of a benzene core substituted with a carboxylic acid at C1, a methoxy
group at C2, and methyl groups at C3 and C4. The ortho-methoxy group exerts a significant
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ortho-effect, influencing the acidity and solubility profile compared to its isomers.

Property Data

CAS Number 1245533-07-6

IUPAC Name 2-Methoxy-3,4-dimethylbenzoic acid
Molecular Formula C10H1203

Molecular Weight 180.20 g/mol

SMILES COclc(C)c(C)eeclC(=0)0

InChl Key Predicted based on structure
Appearance White to off-white crystalline powder

Physiochemical Constants (Experimental & Predicted)

Note: Due to the niche nature of this specific isomer, some values are derived from validated

structure-property relationship (SPR) models of analogous benzoate systems.
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Parameter Value Context/Notes

Consistent with crystalline
Melting Point 162-166 °C polymorphs of dimethyl-

methoxybenzoic acids.

Slightly more acidic than
benzoic acid (4.20) due to the

steric inhibition of resonance

pKa (Acid) 3.65+0.10
by the ortho-methoxy group,
which twists the carboxyl group
out of planarity.
Moderately lipophilic; suitable
LogP (Octanol/Water) 2.45 ) )
for CNS drug intermediates.
Solubility Low (Water) < 0.5 mg/mL at 25°C.

Soluble in DMSO (>20
Solubility High (Organic) mg/mL), Methanol, DCM, and
Ethyl Acetate.

H-Bond Donors 1 Carboxylic acid hydroxyl.

Carbonyl oxygen, ether
H-Bond Acceptors 3
oxygen, hydroxyl oxygen.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Methoxy-3,4-dimethylbenzoic acid is most efficiently achieved through the
Pinnick Oxidation of its aldehyde precursor or via Lithiation-Carboxylation of the aryl bromide.
Below are the detailed protocols for the two most reliable routes.

Route A: Pinnick Oxidation (High Selectivity)

This route is preferred for gram-scale synthesis due to mild conditions that prevent
demethylation or side reactions common with permanganate oxidations.

Precursor: 2-Methoxy-3,4-dimethylbenzaldehyde (CAS 1427023-82-2).[4]
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Reagents:

e Sodium Chlorite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline
ng-star-inserted">

)

e Sodium Dihydrogen Phosphate (ngcontent-ng-c2699131324="" nghost-ng-c2339441298=""
class="inline ng-star-inserted">

)

¢ 2-Methyl-2-butene (Scavenger)
e Solvent:

-Butanol / Water (3:1)
Protocol:

» Dissolution: Dissolve 10.0 mmol (1.64 g) of 2-Methoxy-3,4-dimethylbenzaldehyde in 40 mL
of

-butanol. Add 10 mL of water and 60 mmol (4.2 g) of 2-methyl-2-butene.

o Oxidant Preparation: Prepare a solution of sodium chlorite (30 mmol, 2.7 g) and sodium
dihydrogen phosphate (20 mmol, 2.4 g) in 20 mL of water.

o Addition: Cool the reaction mixture to 0°C. Add the oxidant solution dropwise over 30
minutes. The solution may turn pale yellow.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (SiO2, 30% EtOAc/Hexanes).

o Workup: Volatiles (

-BuOH and excess scavenger) are removed under reduced pressure.

o Extraction: Acidify the aqueous residue to pH 2 with 1N HCI. Extract with Ethyl Acetate (
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mL).
 Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield the pure acid.

Route B: Lithiation-Carboxylation (From Aryl Bromide)

This route is ideal when the aldehyde is unavailable but the brominated precursor is
accessible.

Precursor: 1-Bromo-2-methoxy-3,4-dimethylbenzene.

Protocol:

Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and flush with Argon.

e Lithiation: Dissolve 5.0 mmol of the aryl bromide in 25 mL anhydrous THF. Cool to -78°C
(Dry ice/Acetone bath).

o Metal-Halogen Exchange: Add

-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78°C for 1 hour
to generate the aryllithium species.

o Carboxylation: Bubble anhydrous

gas (passed through a drying tube) into the solution for 30 minutes while maintaining -78°C.

e Quench: Allow the mixture to warm to 0°C and quench with 10 mL of 1N HCI.

« Isolation: Extract with Diethyl Ether, wash with water, and extract the organic phase with 1N
NaOH (to pull the acid into the aqueous phase).

o Precipitation: Acidify the alkaline aqueous layer with conc. HCI to precipitate the product.
Filter and dry.[5][6]

Visualization of Synthetic Logic
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benzoic Acid

2-Methoxy-3,4-dimethyl)

Figure 1: Convergent synthetic pathways for 2-Methoxy-3,4-dimethylbenzoic acid showing
oxidative and organometallic routes.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be
confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )

e 12.50 (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with

7.45 (d,

Hz, 1H): Aromatic proton at C6 (ortho to acid).

6.98 (d,

Hz, 1H): Aromatic proton at C5 (meta to acid).

3.75 (s, 3H): Methoxy group (-OCH

) at C2.

2.25 (s, 3H): Methyl group at C4.

2.18 (s, 3H): Methyl group at C3.

Interpretation: The coupling constant (
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Hz) confirms the ortho relationship of the two aromatic protons, validating the 1,2,3,4-
substitution pattern.

Mass Spectrometry (ESI-MS)
 |onization Mode: Negative lon Mode (
).
e Parent lon:
179.1.
e Fragmentation: Loss of

(

135) is a characteristic fragmentation pathway for benzoic acids.

Pharmaceutical Applications & Biological
Relevance[9][14]
Neuroprotective Agents (M1 PAMSs)

2-Methoxy-3,4-dimethylbenzoic acid serves as a critical pharmacophore in the design of
Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor M1.

e Mechanism: The acid moiety is often converted to an amide or ester to interact with the
allosteric pocket of the GPCR.

o Steric Role: The C3/C4 methyl groups provide hydrophobic bulk that fills specific sub-
pockets in the receptor, while the C2-methoxy group locks the conformation of the
benzamide bond via intramolecular hydrogen bonding or steric clash, improving potency.

Benzimidazole Scaffolds

The compound is used to synthesize 2-substituted benzimidazoles via coupling with diamines.
These derivatives are explored for:

 Anti-inflammatory activity: Inhibition of cytokine release.
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» Antimicrobial agents: Disruption of bacterial cell walls.

SAR Visualization

2-Methoxy-3,4-dimethyl-
benzoic Acid Core

2-Methoxy Group:
Induces conformational twist.
Prevents planar stacking.
Metabolic stability vs OH.

COOH Group:
Primary H-bond donor/acceptor.
Converted to Amides for M1 PAMs.

3,4-Dimethyl Groups:
Hydrophobic interaction.
Fills lipophilic pockets in GPCRs.

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

Safety & Handling (SDS Summary)

Hazard Class GHS Code Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.

May cause respirato
STOT-SE H335 ) .y. P v
irritation.

Handling Protocol:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Storage: Store in a cool, dry place (2—8°C recommended) under inert gas (Argon) to prevent
slow oxidation or moisture absorption.

» Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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